molecular formula C24H23N3O3S2 B3076504 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1040635-41-3

2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B3076504
CAS No.: 1040635-41-3
M. Wt: 465.6 g/mol
InChI Key: DIKZOVQKTMUXOW-UHFFFAOYSA-N
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Description

2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a thienopyrimidine-based acetamide derivative characterized by a 3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidine core linked via a sulfanyl group to an N-(3-methoxybenzyl)acetamide moiety. Its molecular formula is C₂₄H₂₃N₃O₃S₂, with a molecular weight of 465.6 g/mol . The compound’s structure integrates a thienopyrimidine scaffold, known for its pharmacological relevance in kinase inhibition and anti-inflammatory applications, coupled with a methoxyphenyl group that may enhance solubility and target affinity through hydrogen bonding interactions.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-3-27-23(29)22-21(19(14-31-22)17-9-5-4-6-10-17)26-24(27)32-15-20(28)25-13-16-8-7-11-18(12-16)30-2/h4-12,14H,3,13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKZOVQKTMUXOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and possible therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidine core
  • An acetamide functional group
  • Various substituents including ethyl and methoxy groups

Molecular Formula : C24_{24}H23_{23}N3_{3}O3_{3}S2_{2}
Molecular Weight : 453.55 g/mol

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of appropriate precursors.
  • Introduction of Substituents : Utilizing alkyl halides and aryl halides in substitution reactions.

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, various studies have demonstrated that compounds with similar structures can inhibit tumor cell growth effectively. In a study focused on thieno[2,3-d]pyrimidine derivatives, compounds showed IC50_{50} values ranging from 27.6 μM to 43 μM against breast cancer cell lines (MDA-MB-231) and non-small cell lung cancer cells .

Antimicrobial Activity

In vitro studies have also evaluated the antimicrobial potential of thienopyrimidine derivatives. Compounds structurally related to the target compound have demonstrated notable activity against various bacterial strains, suggesting a broad-spectrum antimicrobial effect .

Anti-inflammatory Effects

Compounds similar to 2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide have shown promising anti-inflammatory effects in preclinical models. The mechanism involves inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Key findings include:

  • Substituent Effects : Electron-withdrawing groups enhance cytotoxicity against cancer cells.
  • Chain Length Variations : Modifications in the alkyl chain length affect the compound's interaction with biological targets.

Case Studies

  • Study on Anticancer Activity : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against MDA-MB-231 cells. The most potent compound exhibited an IC50_{50} value of 27.6 μM .
  • Antimicrobial Evaluation : Another study assessed a range of thienopyrimidine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation .

Comparison with Similar Compounds

Key Structural Features:

  • Core Heterocycle: The thieno[3,2-d]pyrimidin-4-one core differentiates it from pyrimidine derivatives with alternative fused rings (e.g., triazolo-pyrimidines in ) .
  • Substituents: 3-Ethyl Group: This substituent on the pyrimidine ring contrasts with methyl or hydrogen groups in analogs (e.g., 5,6-dimethyl substitution in CAS 578734-75-5) . N-(3-Methoxybenzyl)acetamide: The 3-methoxybenzyl group distinguishes it from compounds like N-(2-ethyl-6-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-93-5), which features a bulkier alkylated aryl group .

Molecular Weight and Polarity:

Compound (CAS/Ref.) Molecular Weight H-Bond Acceptors Key Substituents
Target Compound 465.6 5 3-Ethyl, 7-phenyl, 3-methoxybenzyl
CAS 1105223-93-5 403.5 4 2-Ethyl-6-methylphenyl
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide 344.2 4 Dichlorophenyl, dihydropyrimidinone

Analytical Characterization

  • NMR and MS Profiles: The target compound’s ¹H-NMR would show signals for the 3-methoxybenzyl group (δ ~3.8 ppm for OCH₃) and thienopyrimidine protons (δ ~6.5–8.5 ppm), distinct from dichlorophenyl analogs (δ ~7.3–7.8 ppm for Cl-substituted aromatics) .
  • Mass Spectrometry : Molecular networking () could cluster the target with related acetamides based on fragmentation patterns (e.g., loss of CH₃O· from the methoxy group) .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidinone core via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution at the C2 position of the pyrimidine ring, requiring anhydrous solvents (e.g., DMF) and bases like triethylamine .
  • Step 3 : Acetamide coupling via a carbodiimide-mediated reaction (e.g., EDC/HOBt) with the benzylamine derivative . Critical parameters : Temperature (60–80°C for cyclocondensation), pH control during substitution, and inert atmosphere to prevent oxidation of sulfur groups .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : 1^1H and 13^13C NMR are used to verify the thieno[3,2-d]pyrimidine scaffold (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and acetamide linkage (N–H peak at δ 10–12 ppm) .
  • HPLC-MS : Ensures purity (>95%) and validates molecular weight (e.g., [M+H]+ ion matching calculated mass) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group) .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Kinase or protease assays (e.g., ELISA-based) to identify target modulation .
  • Solubility profiling : Use DMSO/PBS mixtures to determine bioavailability thresholds .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ across studies) be systematically resolved?

  • Control experiments : Verify batch-to-batch consistency in synthesis (e.g., HPLC purity checks) .
  • Assay standardization : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin) to minimize variability .
  • SAR analysis : Compare analogs (e.g., substituents on the phenyl or methoxy groups) to isolate structural drivers of activity .

Q. What computational strategies are effective in predicting target interactions and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA topoisomerases .
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories in GROMACS) .
  • QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and selectivity?

  • Substituent variation : Synthesize derivatives with modified methoxy (e.g., ethoxy, halogen) or phenyl groups (e.g., 3,5-dimethylphenyl) .
  • Pharmacophore mapping : Identify critical moieties (e.g., sulfanyl bridge, acetamide) using alignment tools like MOE .
  • In vivo validation : Prioritize analogs with improved logD (1–3) and low cytotoxicity in zebrafish models .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Implement continuous reactors for high-yield, reproducible thienopyrimidine core synthesis .
  • Crystallization optimization : Use solvent anti-solvent pairs (e.g., ethanol/water) to enhance purity during recrystallization .
  • Degradation studies : Monitor stability under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., sulfanyl oxidation) .

Methodological Notes

  • Data interpretation : Cross-reference NMR shifts and mass spectra with PubChem datasets (e.g., CID 1291848-18-4 for analogous compounds) .
  • Contradiction resolution : Use meta-analysis tools like RevMan to statistically integrate disparate biological data .
  • Ethical compliance : Adhere to OECD guidelines for in vivo testing and cytotoxicity thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide

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